molecular formula C10H15NO3 B15324443 2-(2,3-Dimethoxyphenoxy)ethanamine CAS No. 120351-96-4

2-(2,3-Dimethoxyphenoxy)ethanamine

Cat. No.: B15324443
CAS No.: 120351-96-4
M. Wt: 197.23 g/mol
InChI Key: IUKXSDZTQMDZHN-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenoxy)ethanamine is a phenoxyethylamine derivative characterized by a 2,3-dimethoxyphenoxy group linked to an ethanamine backbone. The compound is synthesized via a multi-step procedure, yielding a 33% final product as an oil . Its molecular formula is C10H15NO2 (free base), with a molecular weight of 181.23 g/mol .

Properties

CAS No.

120351-96-4

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(2,3-dimethoxyphenoxy)ethanamine

InChI

InChI=1S/C10H15NO3/c1-12-8-4-3-5-9(10(8)13-2)14-7-6-11/h3-5H,6-7,11H2,1-2H3

InChI Key

IUKXSDZTQMDZHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OCCN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxyphenoxy)ethanamine typically involves the reaction of 2,3-dimethoxyphenol with ethylene oxide to form 2-(2,3-dimethoxyphenoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dimethoxyphenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2-(2,3-Dimethoxyphenoxy)ethanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in various biochemical assays.

Medicine: In medicine, this compound may be explored for its pharmacological properties. It could be investigated for its potential as a therapeutic agent or as a lead compound for drug development.

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Positional Isomers: Methoxy Group Variations

2-(2,5-Dimethoxyphenyl)ethylamine
  • Structure : Differs in methoxy group positions (2,5-dimethoxy vs. 2,3-dimethoxy).
  • Safety Profile: Causes severe skin burns, eye damage, and releases toxic gases (CO, NOx) during combustion .
  • Pharmacology: Often associated with psychedelic effects due to structural resemblance to serotonin receptor agonists (e.g., 2C family of hallucinogens).
2-(3,4-Dimethoxyphenyl)ethanamine
  • Structure : Methoxy groups at positions 3 and 3.
  • Safety Profile : Less severe hazards (skin/eye irritation, respiratory sensitization) compared to 2,5-dimethoxy analogs .
  • Applications : Used as a pharmaceutical intermediate and dopamine analog .

Key Insight: Methoxy group positioning significantly alters toxicity and receptor binding.

NBOMe Derivatives

25I-NBMD (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2,3-methylenedioxyphenyl)methyl]ethanamine)
  • Structure : Includes an N-benzyl substitution (2,3-methylenedioxybenzyl) and iodo substituent.
  • Pharmacology: High affinity for 5-HT2A receptors, leading to potent hallucinogenic effects .
  • Toxicity : Linked to severe adverse effects (seizures, fatalities) due to overdosing .
2-(2,3-Dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
  • Structure : Features a trimethoxybenzyl group, increasing lipophilicity and receptor affinity.
  • Molecular Weight : 361.43 g/mol, significantly higher than the target compound .
  • Applications : Structural analog of NBOMe compounds but lacks formal clinical evaluation .

Key Insight: The absence of an N-benzyl group in 2-(2,3-dimethoxyphenoxy)ethanamine likely reduces its hallucinogenic potency and toxicity compared to NBOMe derivatives.

Benzodioxane-Containing Analogs

WB-4101 (N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine)
  • Structure: Incorporates a benzodioxane ring system and 2,6-dimethoxyphenoxy group.
  • Pharmacology : Selective α1-adrenergic receptor antagonist with applications in cardiovascular research .
  • Molecular Weight : 345.40 g/mol, higher than the target compound due to the benzodioxane moiety .

Key Insight: The benzodioxane structure enhances selectivity for adrenergic receptors, whereas the target compound’s simpler phenoxy group may favor serotonin/dopamine receptor interactions.

Ethoxy-Substituted Derivatives

2-(4-Ethoxy-3,5-Dimethoxyphenyl)ethanamine
  • Structure : Ethoxy group at position 4 alongside 3,5-dimethoxy substituents.
  • Molecular Weight : 225.29 g/mol, with increased lipophilicity due to the ethoxy group .
  • Applications: Limited data, but ethoxy groups may enhance metabolic stability.
2-(2-Ethoxy-3-methoxyphenyl)ethanamine
  • Structure : Ethoxy and methoxy groups at adjacent positions (2 and 3).
  • Molecular Weight : 195.26 g/mol, smaller than the target compound .

Comparative Data Table

Compound Methoxy Positions Key Substituents Molecular Weight (g/mol) Receptor Affinity Toxicity
This compound 2,3 None 181.23 D2-like, 5-HT1A Moderate (skin/eye irritant)
2-(2,5-Dimethoxyphenyl)ethylamine 2,5 None 181.23 5-HT2A (psychedelic) Severe (skin burns, NOx gas)
25I-NBMD 2,5 N-Benzyl, Iodo 441.28 5-HT2A (high affinity) High (fatalities reported)
WB-4101 2,6 Benzodioxane 345.40 α1-Adrenergic Low (research-grade)
2-(4-Ethoxy-3,5-Dimethoxyphenyl)ethanamine 3,5 Ethoxy 225.29 Undetermined Undetermined

Research Implications

  • Therapeutic Potential: The target compound’s D2-like and 5-HT1A receptor interactions suggest utility in neurological disorders without the risks associated with NBOMe derivatives .
  • Safety Advantages: Compared to 2,5-dimethoxy analogs, its reduced hallucinogenic profile and lower toxicity make it a safer candidate for clinical development .
  • Structural Optimization : Ethoxy or benzodioxane modifications could enhance selectivity or pharmacokinetics in future analogs .

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